molecular formula C11H5F3N2 B13123140 3-(Trifluoromethyl)-2-quinolinecarbonitrile CAS No. 25199-88-6

3-(Trifluoromethyl)-2-quinolinecarbonitrile

Cat. No.: B13123140
CAS No.: 25199-88-6
M. Wt: 222.17 g/mol
InChI Key: MOLLILWRLPRPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-2-quinolinecarbonitrile is an organic compound that features a quinoline ring substituted with a trifluoromethyl group and a cyano group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-2-quinolinecarbonitrile is unique due to its combination of a quinoline ring, a trifluoromethyl group, and a cyano group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

25199-88-6

Molecular Formula

C11H5F3N2

Molecular Weight

222.17 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-2-carbonitrile

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)8-5-7-3-1-2-4-9(7)16-10(8)6-15/h1-5H

InChI Key

MOLLILWRLPRPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.